Antiblaze 100

Description

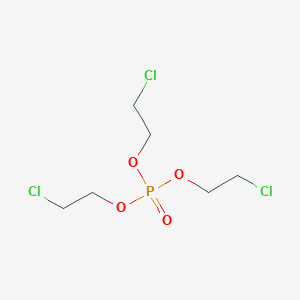

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P, Array | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28205-79-0 | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28205-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021411 | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.8 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, transparent liquid, Low viscosity liquid | |

CAS No. |

115-96-8, 29716-44-7, 68411-66-5 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029716447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (NTP, 1992), -55 °C, -51 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Antiblaze 100: Chemical Composition and Flame Retardant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated phosphate ester widely utilized as an additive flame retardant. This technical guide provides a comprehensive overview of its chemical composition, physicochemical properties, and its mechanism of action in imparting fire resistance to polymeric materials. The information is curated for researchers and professionals in materials science, chemical engineering, and product development.

Chemical Composition and Identification

Antiblaze 100 is chemically identified as 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) phosphate.[1][2][3][4][5][6] It belongs to the class of organohalogen flame retardants, which combine the flame-inhibiting effects of both phosphorus and chlorine.

Synonyms and Trade Names

This compound is also known by several other names and trade designations, including:

-

Amgard V 6[2]

-

Phosgard 2XC20[2]

-

Tetrakis(2-chloroethyl) dichloroneopentylglycol diphosphate[3][4]

-

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester[1][3]

Physicochemical Properties

The key physical and chemical properties of Antiblaze 100 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C13H24Cl6O8P2 | [3][4][5] |

| Molecular Weight | 582.99 g/mol | [3][6] |

| CAS Number | 38051-10-4 | [2][3][4][5][6] |

| Appearance | Colorless to Yellow Oil | [3] |

| Melting Point | 275 °C (decomposes) | [3] |

| Boiling Point | 620.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.464 g/cm³ | [3] |

| Water Solubility | 232 mg/L at 20 °C | [3] |

| LogP | 2.83 at 20 °C | [3] |

Mechanism of Action as a Flame Retardant

Antiblaze 100 functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition. The presence of both phosphorus and chlorine contributes synergistically to its efficacy.

Logical Workflow of Flame Retardancy

Applications

Antiblaze 100 is primarily used as an additive flame retardant in a variety of polymers. Its main application is in flexible and rigid polyurethane foams, which are used in furniture, automotive interiors, and insulation.[7][8] It is also suitable for use in coatings, adhesives, sealants, and elastomers.

Experimental Protocols for Evaluation

While specific experimental data for neat Antiblaze 100 is limited in open literature, its performance in formulated products is typically evaluated using standard fire testing methodologies. The following are key experimental protocols used to assess the efficacy of flame retardants like Antiblaze 100 in polymeric materials.

Cone Calorimetry

This is one of the most effective bench-scale methods for quantifying the fire behavior of materials.

-

Principle: A 100 mm x 100 mm specimen is exposed to a specific heat flux from a conical heater. The rate of heat release (HRR), time to ignition (TTI), mass loss rate (MLR), smoke production, and effective heat of combustion are measured.[9][10] The HRR, particularly the peak HRR, is a critical parameter for assessing fire hazard.[11][12]

-

Sample Preparation: The polymer (e.g., polyurethane foam) is prepared with a specified loading level of Antiblaze 100. The liquid flame retardant is typically mixed with the polyol component before reaction with the isocyanate. The resulting foam is cured and cut into specimens of the required dimensions.[13]

-

Test Procedure: Samples are conditioned at 23°C and 50% relative humidity.[13] The specimen is placed in a holder, and exposed to a predetermined heat flux (e.g., 35 or 50 kW/m²).[14][15] A spark igniter is used to ignite the pyrolysis gases, and data is collected until flaming ceases.[9][13]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition profile of the flame retardant and the treated polymer.

-

Principle: A small sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature.[15][16][17] This provides information on decomposition temperatures and the amount of char residue.[18]

-

Sample Preparation: A few milligrams of Antiblaze 100 or the polymer containing it are placed in a TGA pan.

-

Test Procedure: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[15][16] The resulting mass loss curve is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate.

UL 94 Vertical Burn Test

This test is commonly used to assess the flammability of plastic materials.

-

Principle: A rectangular test specimen is held vertically and ignited at the bottom with a Bunsen burner for a specified time. The afterflame time, afterglow time, and whether flaming drips ignite a cotton pad below are recorded.

-

Sample Preparation: Specimens of the polymer with and without Antiblaze 100 are prepared according to the standard's dimensions.

-

Test Procedure: The specimen is subjected to two 10-second flame applications. Based on the results, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Quantitative Data from Representative Studies

The following table summarizes representative data from a study on flexible polyurethane foam, illustrating the effect of a flame retardant system that could include compounds like Antiblaze 100. Note that these are not for Antiblaze 100 alone but for a formulated system.

| Parameter | Unmodified Foam | Flame Retardant Foam | Reference |

| Peak Heat Release Rate (kW/m²) | ~465 | ~250-300 | [11] |

| Total Heat Release (MJ/m²) | ~51 | ~40-48 | [11] |

| Char Residue (%) | Low | Increased | [11] |

| UL 94 Classification | Fails | Can achieve V-0 |

Synthesis and Manufacturing

Detailed synthesis procedures for commercial flame retardants like Antiblaze 100 are often proprietary. However, the general synthesis of phosphate esters involves the reaction of a phosphorus oxyhalide (e.g., phosphorus oxychloride) with alcohols or epoxides. For Antiblaze 100, the precursors would be 2,2-bis(chloromethyl)-1,3-propanediol and a chloro-functionalized ethanol derivative.

Conclusion

Antiblaze 100 is a well-characterized chlorinated phosphate ester that serves as an effective flame retardant in a range of polymeric materials, most notably polyurethane foams. Its mechanism of action involves a combination of gas-phase radical quenching and condensed-phase char formation, which together suppress combustion. Standard fire testing protocols such as cone calorimetry and UL 94 are essential for evaluating its performance in final product formulations. Further research into the specific thermal decomposition pathways of Antiblaze 100 could provide deeper insights into its flame retardant efficiency and guide the development of next-generation fire safety solutions.

References

- 1. Actylis - Phosphoric Acid, 2,2-Bis(Chloromethyl)-1,3-Propanediyl Tetrakis(2-Chloroethyl) Ester [solutions.actylis.com]

- 2. CAS 38051-10-4: 2,2-bis(chloromethyl)trimethylene bis(bis(… [cymitquimica.com]

- 3. 38051-10-4 CAS MSDS (2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Antiblaze V6 | CAS 38051-10-4 | LGC Standards [lgcstandards.com]

- 7. scribd.com [scribd.com]

- 8. specialchem.com [specialchem.com]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. fpe.umd.edu [fpe.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. Orientation effect on cone calorimeter test results to assess fire hazard of materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Understanding thermal decomposition kinetics of flame-retardant thermoset polylactic acid | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

The Silent Disruptors: An In-depth Technical Guide to the Mechanisms of Action of Chlorinated Phosphate Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated phosphate flame retardants (Cl-PFRs) are a class of organophosphorus compounds widely used in a variety of consumer and industrial products to meet flammability standards. While effective in reducing fire-related risks, a growing body of evidence highlights their potential for adverse health effects in humans and wildlife. Their additive nature allows them to leach from products, leading to ubiquitous environmental contamination and human exposure. This technical guide provides a comprehensive overview of the dual mechanisms of action of Cl-PFRs: their intended function as flame retardants and their unintended toxicological effects on biological systems. We delve into the core signaling pathways disrupted by these compounds, present quantitative toxicological data, and provide detailed experimental protocols for key assessment methods. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the environmental health impacts of these pervasive chemicals.

Mechanism of Flame Retardancy

The primary function of chlorinated phosphate flame retardants is to inhibit or suppress the combustion process in polymers. This is achieved through a combination of actions in both the gas and condensed phases of a fire.

Gas Phase Action

In the gas phase, Cl-PFRs interfere with the radical chain reactions that propagate a flame.[1][2] Upon heating, the C-Cl bonds in the flame retardant molecule break, releasing chlorine radicals (Cl•). These highly reactive radicals scavenge other key radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for the combustion chain reaction. This quenching of reactive species slows down the combustion process.[1]

Condensed Phase Action

In the condensed (solid) phase, the phosphorus component of the flame retardant plays a crucial role.[3] During combustion, the phosphate ester decomposes to form phosphoric acid. The phosphoric acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, non-combustible char layer on the material's surface.[3] This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatile gases.[3]

Figure 1: Dual mechanism of action of chlorinated phosphate flame retardants in the gas and condensed phases.

Toxicological Mechanisms of Action

Despite their efficacy as flame retardants, Cl-PFRs are associated with a range of toxicological effects, primarily due to their ability to interact with and disrupt key biological pathways. The most well-documented effects include endocrine disruption, neurotoxicity, and reproductive and developmental toxicity.

Endocrine Disruption

Several Cl-PFRs, notably Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have been identified as endocrine-disrupting chemicals (EDCs).[4] They can interfere with the synthesis, metabolism, and action of hormones, particularly sex steroids and thyroid hormones.

TDCIPP has been shown to disrupt the HPG axis, a critical regulatory pathway for reproduction.[4] In zebrafish, long-term exposure to low concentrations of TDCIPP resulted in increased plasma levels of estradiol and testosterone in females, while decreasing testosterone and 11-ketotestosterone in males.[5][6] This hormonal imbalance is associated with altered expression of genes involved in steroidogenesis and gonadotropin release, such as cyp19a (aromatase), gnrh2, and receptors for follicle-stimulating hormone (FSHR) and luteinizing hormone (LHR).[6] The disruption of the HPG axis can lead to impaired fecundity and adverse reproductive outcomes.[4]

Figure 2: Signaling pathway of TDCIPP-induced disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

The endocrine-disrupting effects of Cl-PFRs are often mediated by their interaction with nuclear receptors. Molecular docking studies have shown that compounds like TDCIPP can bind to estrogen receptors (ERs) and other nuclear receptors, potentially acting as agonists or antagonists.[7] This interaction can trigger or block the normal transcriptional activity of these receptors, leading to downstream effects on hormone-regulated processes.[7]

Neurotoxicity

Cl-PFRs, including Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP), have been demonstrated to exert neurotoxic effects.[8][9]

Exposure to TCEP has been shown to induce oxidative stress in the brain of mice, leading to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione transferase (GST).[8] This oxidative damage can contribute to neuronal cell death and impair cognitive functions like learning and memory.[8] Chronic exposure to TCEP in zebrafish has also been linked to oxidative stress and histopathological changes in the brain.[10]

Some Cl-PFRs may interfere with neurotransmitter systems. For instance, TCEP has been reported to act as a GABA receptor antagonist.[11] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its disruption can lead to neuronal hyperexcitability. Additionally, studies in C. elegans have shown that both TCEP and TCPP can cause degeneration of dopaminergic neurons, leading to locomotor deficits.[9]

Reproductive and Developmental Toxicity

The endocrine-disrupting and neurotoxic effects of Cl-PFRs contribute to their reproductive and developmental toxicity. An Adverse Outcome Pathway (AOP) framework has been proposed for Cl-PFR-induced reproductive toxicity, which links molecular initiating events to adverse outcomes.[12] This framework suggests that Cl-PFRs can impact the expression of crucial genes such as insulin-like growth factor 1 (IGF1), B-cell lymphoma 2-associated X protein (BAX), androgen receptor (AR), mechanistic target of rapamycin (MTOR), and peroxisome proliferator-activated receptor gamma (PPARG), leading to hormone-related effects that impact reproductive system development.[12]

Developmental exposure to TDCIPP in zebrafish has been shown to cause a range of malformations and to impair reproductive capacity in the F1 generation.[4]

Figure 3: Adverse Outcome Pathway (AOP) for Chlorinated Phosphate Flame Retardant-Induced Reproductive Toxicity.

Quantitative Toxicological Data

The following tables summarize key quantitative data from various studies on the toxicological effects of chlorinated phosphate flame retardants.

Table 1: In Vitro and In Vivo Toxicity Data for Selected Chlorinated Phosphate Flame Retardants

| Compound | Test System | Endpoint | Value | Reference |

| TDCIPP | Zebrafish (Danio rerio) | Fecundity (egg production) | Significant reduction at 100 µg/L | [4] |

| TDCIPP | Zebrafish (Danio rerio) | Plasma Estradiol (female) | Significant increase at 4, 20, and 100 µg/L | [4] |

| TDCIPP | Zebrafish (Danio rerio) | Plasma Testosterone (female) | Significant increase at 100 µg/L | [4] |

| TCEP | Caenorhabditis elegans | LC50 (3-day chronic exposure) | 1578 mg/L | [13] |

| TCPP | Caenorhabditis elegans | LC50 (3-day chronic exposure) | 857 mg/L | [13] |

| TCEP | Mice | Neurotoxicity (impaired learning) | Observed at 10 and 100 mg/kg/day | [8] |

| TDCPP | Human Liver Cells | Genotoxicity | Observed | [14] |

Table 2: Binding Affinities of Chlorinated Phosphate Flame Retardant Metabolites to Nuclear Receptors

| Compound (Metabolite) | Receptor | Docking Score (kcal/mol) | Reference |

| Diphenyl phosphate (DPHP) | Mineralocorticoid Receptor (MR) | -7.28 | [15] |

| DPHP | Estrogen Receptor (ER) | -7.72 to -7.52 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicological effects of chlorinated phosphate flame retardants.

Zebrafish Embryo Developmental Toxicity Assay (based on OECD Guideline 236)

This assay is used to assess the acute toxicity of chemicals on the embryonic stages of fish.

Objective: To determine the concentration of a test substance that is lethal to 50% of the fish embryos (LC50) over a 96-hour exposure period.

Materials:

-

Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization)

-

24-well plates

-

Test substance and dilution series

-

Reconstituted water (ISO 7346-3)

-

Incubator at 26 ± 1 °C

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in reconstituted water, plus a control (reconstituted water only).

-

Exposure: Place one fertilized egg into each well of a 24-well plate. Add 2 mL of the respective test solution or control to each well. For each concentration and the control, use 20 embryos.

-

Incubation: Incubate the plates at 26 ± 1 °C with a 12:12 hour light:dark cycle.

-

Observation: At 24, 48, 72, and 96 hours, examine the embryos under a stereomicroscope for the following four apical endpoints indicating lethality:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail from the yolk sac

-

Lack of heartbeat

-

-

Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the cumulative mortality at 96 hours and determine the LC50 value using appropriate statistical methods (e.g., probit analysis).[8][16]

Figure 4: Experimental workflow for the Zebrafish Embryo Developmental Toxicity Assay.

MCF-7 Cell Proliferation Assay for Estrogenicity

This in vitro assay is used to screen for chemicals with estrogenic activity by measuring their ability to induce the proliferation of the human breast cancer cell line MCF-7.

Objective: To determine if a test substance can induce proliferation of estrogen-responsive MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) without phenol red

-

Charcoal-dextran stripped fetal bovine serum (sFBS)

-

17β-estradiol (E2) as a positive control

-

Test substance

-

96-well plates

-

Cell proliferation assay reagent (e.g., MTS or WST-8)

-

Plate reader

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

-

Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red supplemented with 5% sFBS for 3-4 days to deplete endogenous hormones.

-

Seeding: Seed the hormone-deprived cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Exposure: Replace the medium with medium containing the test substance at various concentrations. Include a vehicle control, a positive control (E2), and a range of concentrations for the test substance.

-

Incubation: Incubate the plates for 6 days.

-

Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the cell proliferation relative to the vehicle control. A significant increase in proliferation indicates potential estrogenic activity.[17][18]

In Vitro Developmental Neurotoxicity (DNT) Testing Battery

A battery of in vitro assays using human-derived neural cells is employed to assess the potential of chemicals to cause developmental neurotoxicity.

Objective: To screen for chemicals that disrupt key neurodevelopmental processes.

Key Neurodevelopmental Processes Assessed:

-

Neural progenitor cell proliferation

-

Neuronal differentiation

-

Neurite outgrowth

-

Synaptogenesis

-

Glial cell function (oligodendrocytes and astrocytes)

-

Cell migration

-

Network formation and function

General Protocol Outline:

-

Cell Models: Utilize human-derived cell models such as induced pluripotent stem cells (iPSCs) differentiated into neural progenitor cells, neurons, and glial cells.

-

Assay Endpoints: For each neurodevelopmental process, specific endpoints are measured. For example:

-

Proliferation: BrdU incorporation or cell counting.

-

Differentiation: Immunostaining for cell-type-specific markers (e.g., β-III-tubulin for neurons, GFAP for astrocytes).

-

Neurite Outgrowth: High-content imaging and analysis of neurite length and branching.

-

Network Function: Microelectrode array (MEA) to measure spontaneous electrical activity.

-

-

Exposure: Expose the cells to a range of concentrations of the test substance at relevant developmental time points.

-

Data Analysis: Compare the effects of the test substance to a vehicle control. A concentration-dependent alteration in any of the endpoints suggests a potential for developmental neurotoxicity.[9][12][19]

Conclusion

Chlorinated phosphate flame retardants operate through a dual mechanism, effectively reducing the flammability of materials while also posing significant toxicological risks. Their ability to disrupt endocrine, nervous, and reproductive systems underscores the need for continued research and regulatory scrutiny. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the precise mechanisms of action and for the development of safer alternatives. A deeper understanding of the signaling pathways affected by these compounds is crucial for assessing human health risks and for informing the design of less hazardous flame retardant technologies.

References

- 1. Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of long‐term exposure to TDCPP in zebrafish (Danio rerio) – Alternations of hormone balance and gene transcriptions along hypothalamus‐pituitary axes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of TDCPP or TPP on gene transcriptions and hormones of HPG axis, and their consequences on reproduction in adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental Neurotoxicity Testing - DNTOX [dntox.de]

- 8. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]

- 9. researchgate.net [researchgate.net]

- 10. Chronic exposure to tris (2-chloroethyl) phosphate (TCEP) induces brain structural and functional changes in zebrafish (Danio rerio): A comparative study on the environmental and LC50 concentrations of TCEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of drugs acting at the GABAA-receptor/ionophore after chemical kindling with the benzodiazepine receptor ligand FG 7142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. Adolescent exposure to tris(1,3-dichloro-2-propyl) phosphate (TCPP) induces reproductive toxicity in zebrafish through hypothalamic-pituitary-gonadal axis disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Insights into the Binding of Organophosphate Flame Retardant Key Metabolites with Mineralocorticoid and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Pathway of Antiblaze V6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Antiblaze V6, a chlorinated organophosphate flame retardant. Due to the limited availability of direct experimental data on Antiblaze V6, this document synthesizes information from studies on structurally similar compounds and general principles of organophosphorus flame retardant thermal degradation. The proposed pathway, key decomposition products, and relevant experimental methodologies are detailed to support further research and development in materials science and safety.

Introduction

Antiblaze V6, chemically known as [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate, is a flame retardant utilized to enhance the fire resistance of various polymeric materials. Its chemical structure, characterized by the presence of both phosphorus and chlorine, dictates its flame retardant efficacy and its thermal decomposition behavior. Understanding the thermal decomposition pathway is critical for predicting its performance in a fire scenario, assessing potential environmental and health impacts of its degradation products, and for the development of safer and more effective flame retardant systems.

Chemical Structure of Antiblaze V6:

-

CAS Number: 38051-10-4

-

Molecular Formula: C₁₃H₂₄Cl₆O₈P₂

Proposed Thermal Decomposition Pathway

The thermal decomposition of organophosphorus flame retardants is a complex process that can proceed through various condensed-phase and gas-phase reactions. For chlorinated organophosphate esters like Antiblaze V6, the decomposition is hypothesized to initiate with the cleavage of the phosphate ester bonds and the elimination of phosphorus- and chlorine-containing species.

A key initial step in the thermal degradation of many organophosphorus flame retardants is the elimination of a phosphorus acid. In the case of Antiblaze V6, this would likely involve the formation of phosphoric acid and chlorinated organic fragments. The presence of chlorine is expected to lead to the release of hydrogen chloride (HCl) gas, a common decomposition product of chlorinated flame retardants.

dot

Caption: Proposed thermal decomposition pathway of Antiblaze V6.

Quantitative Data

| Parameter | Antiblaze V6 | Tris(2-chloroethyl) phosphate (TCEP) |

| Decomposition Temperature | 275 °C (decomposes) | Decomposes above 320 °C |

| Primary Decomposition Products | Hypothesized: Hydrogen Chloride, Phosphorus Oxides, Volatile Organic Compounds | Hydrogen Chloride, Phosphorus Oxides |

Experimental Protocols

To elucidate the precise thermal decomposition pathway of Antiblaze V6, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Antiblaze V6 by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Antiblaze V6 into a ceramic or platinum crucible.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen at a flow rate of 50 mL/min) to study pyrolysis or under an oxidative atmosphere (e.g., Air at a flow rate of 50 mL/min) to simulate combustion.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual char at the end of the experiment.

dot

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of Antiblaze V6.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 100 µg) of Antiblaze V6 into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (Helium).

-

Hold at each temperature for a short duration (e.g., 30 seconds).

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with the split ratio optimized for the expected concentration of pyrolysis products.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to separate the pyrolysis products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

The Solubility of Antiblaze 100 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Antiblaze 100

Antiblaze 100 is a trade name for a chlorinated phosphate ester flame retardant. While the name is used in commercial contexts, obtaining specific, quantitative solubility data for a compound definitively identified as "Antiblaze 100" with the CAS number 38051-10-4 presents a significant challenge. Publicly available technical data sheets and safety data sheets for this specific substance often state that solubility data is "not available."[1]

This guide, therefore, aims to provide a comprehensive overview of the expected solubility of Antiblaze 100 based on the chemical class to which it belongs and qualitative information available for structurally related compounds. It also provides a general experimental protocol for determining solubility and a logical workflow for approaching solubility assessment in the absence of direct data.

Understanding the Chemical Nature of Antiblaze 100

Antiblaze 100 is a halogenated phosphate ester. The presence of both polar phosphate groups and nonpolar chlorinated alkyl chains gives it a complex solubility profile. The general principle of "like dissolves like" provides a starting point for predicting its solubility.

Qualitative Solubility Profile

Based on its chemical structure, the expected solubility of Antiblaze 100 in common organic solvents can be categorized as follows:

-

High Expected Solubility: In polar aprotic solvents such as ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), as well as in chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Expected Solubility: In polar protic solvents like lower alcohols (e.g., methanol, ethanol) and in aromatic hydrocarbons (e.g., toluene, xylene).

-

Low Expected Solubility: In nonpolar aliphatic hydrocarbons (e.g., hexane, heptane) and in water.

It is crucial to emphasize that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is essential for any research or development application.

Quantitative Solubility Data

As of the latest search, a comprehensive, publicly available table of quantitative solubility data for Antiblaze 100 (CAS 38051-10-4) in a range of common organic solvents could not be located. Researchers requiring precise solubility values will need to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid compound like Antiblaze 100 in an organic solvent.

Objective: To determine the saturation solubility of Antiblaze 100 in a given organic solvent at a specific temperature.

Materials:

-

Antiblaze 100

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another suitable analytical instrument (e.g., Gas Chromatography)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Antiblaze 100 to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute a known aliquot of the filtered solution with the appropriate solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or other suitable analytical method to determine the concentration of Antiblaze 100.

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis and the dilution factor, calculate the concentration of Antiblaze 100 in the original saturated solution.

-

Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

-

Logical Workflow for Solubility Assessment

In situations where direct solubility data is unavailable, a structured approach is necessary. The following diagram illustrates a logical workflow for researchers to assess the solubility of a compound like Antiblaze 100.

Caption: Logical workflow for assessing the solubility of a compound with limited public data.

Conclusion

While a definitive, quantitative solubility profile for Antiblaze 100 in common organic solvents remains elusive in the public domain, an understanding of its chemical class and qualitative data from related compounds provides a solid foundation for researchers. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a robust starting point. The provided workflow emphasizes a systematic approach to navigating data gaps, a common challenge in the field of specialty chemicals.

References

An In-depth Technical Guide to the Health and Safety Data of Antiblaze 100

This technical guide provides a comprehensive overview of the available health and safety data for Antiblaze 100. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its toxicological profile and associated experimental protocols.

Physicochemical and Toxicological Data Summary

The following tables summarize the key physicochemical properties and quantitative toxicological data available for Antiblaze 100.

Table 1: Physicochemical Properties of Antiblaze 100

| Property | Value |

| Synonyms | Antiblaze AB 100, Antiblaze V 6 |

| CAS Registry # | 38051-10-4 |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ |

| Molecular Weight | 582.99 |

Table 2: Acute Toxicity Data for Antiblaze 100

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | >2000 mg/kg | May be harmful if swallowed |

| LC₅₀ | Mouse | Inhalation | 1650 mg/m³ | Harmful if inhaled |

Table 3: Hazard Identification for Antiblaze 100

| Hazard | Description |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | May cause eye irritation |

| Respiratory Tract Irritation | May cause respiratory tract irritation |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These protocols are based on established OECD guidelines and represent the standard approach for such studies.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study aims to determine the acute oral toxicity of a substance.[1]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Workflow for an acute oral toxicity study.

-

Test Animals: Young, healthy, nulliparous, and non-pregnant female rats are used.[2] The animals are acclimatized to the laboratory conditions for at least five days before the experiment.

-

Housing and Feeding: The animals are housed in individual cages with controlled temperature and humidity and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for an overnight fasting period before administration of the test substance.[1]

-

Dose Preparation and Administration: The test substance is typically administered in a suitable vehicle, such as corn oil. A starting dose of 300 mg/kg body weight is often used, followed by a higher dose of 2000 mg/kg if no mortality is observed.[1] The substance is administered as a single dose by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy, and any macroscopic abnormalities are recorded.[1]

Acute Inhalation Toxicity Study

This study evaluates the toxicity of a substance upon inhalation.

Experimental Workflow: Acute Inhalation Toxicity

Caption: Workflow for an acute inhalation toxicity study.

-

Test Animals: Young adult mice are commonly used.

-

Exposure System: The animals are exposed in a whole-body or nose-only inhalation chamber.

-

Atmosphere Generation: A breathable atmosphere containing the test substance as a vapor, aerosol, or a mixture thereof is generated. The concentration of the substance is carefully controlled and monitored.

-

Exposure Duration: The exposure period is typically four hours.

-

Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days post-exposure.

-

Pathology: A gross necropsy is performed at the end of the study.

Dermal Irritation Study (as per OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.[3]

Experimental Workflow: Dermal Irritation (OECD 404)

Caption: Workflow for a dermal irritation study.

-

Test Animals: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.[3]

-

Application of Test Substance: A small amount (0.5 mL or 0.5 g) of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is four hours.[3]

-

Observation and Scoring: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and periodically for up to 14 days to assess the reversibility of the effects. The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation Study (as per OECD Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or damage.[4]

Experimental Workflow: Eye Irritation (OECD 405)

Caption: Workflow for an eye irritation study.

-

Test Animals: Healthy adult albino rabbits with no pre-existing eye defects are used.

-

Procedure: A small amount (0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation and Scoring: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation, and then periodically for up to 21 days to determine the reversibility of any effects. The severity of the lesions is scored using a standardized system.[4]

Signaling Pathways and Mechanistic Toxicity

Currently, there is no publicly available information on the specific signaling pathways or detailed mechanisms of toxicity for Antiblaze 100. Further research would be required to elucidate these aspects.

Conclusion

The available data indicate that Antiblaze 100 has a low order of acute oral toxicity but is harmful if inhaled. It is also classified as a skin and potential eye irritant. The provided experimental protocols, based on international guidelines, offer a framework for the toxicological evaluation of this substance. A significant data gap exists regarding its mechanism of toxicity and the specific signaling pathways involved in its adverse effects. This information would be crucial for a more comprehensive risk assessment.

References

In-Depth Technical Guide: Environmental Fate and Toxicology of Antiblaze 100

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

Antiblaze 100, also known by the trade name Antiblaze V6, is a chlorinated organophosphate flame retardant. Its chemical identity and key physical and chemical properties are summarized below.

Chemical Name: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)

CAS Number: 38051-10-4

Molecular Formula: C₁₃H₂₄Cl₆O₈P₂

Molecular Weight: 582.99 g/mol

| Property | Value | Reference |

| Melting Point | Decomposes at > 275°C | [1] |

| Water Solubility | 7820 mg/L at 25°C | [2] |

| Vapor Pressure | < 1.33 x 10⁻⁵ Pa at 20°C | |

| log Kow (Octanol-Water Partition Coefficient) | 3.7 |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects of the environmental fate of Antiblaze 100 are its persistence, bioaccumulation potential, and mobility.

Persistence

Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes.

-

Biodegradation: Information on the biodegradation of Antiblaze 100 is limited. However, a European Union Risk Assessment Report indicates that it is not readily biodegradable.

-

Photolysis: The potential for photodegradation of Antiblaze 100 by sunlight has not been extensively studied.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of food containing the chemical.

-

Bioconcentration Factor (BCF): The bioconcentration factor is a measure of the extent to which a chemical accumulates in an aquatic organism. A predicted BCF of 89 L/kg has been reported for Antiblaze 100. This value suggests a low to moderate potential for bioaccumulation in aquatic organisms.

-

Bioaccumulation in the Environment: Despite the moderate BCF value, Antiblaze 100 has been detected in various environmental matrices, including indoor dust, suggesting that exposure and potential for bioaccumulation in terrestrial organisms, including humans, exist.[2][3]

Mobility

Mobility describes the potential for a chemical to move through the environment.

-